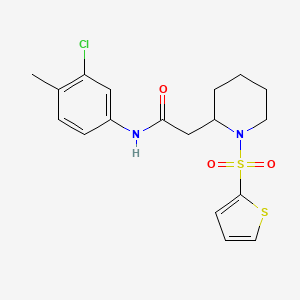
N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN2O3S2 and its molecular weight is 412.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4S2 |
| Molecular Weight | 490.0 g/mol |
| CAS Number | 898414-24-9 |
Antimicrobial Activity
Research indicates that derivatives of thiophene and similar compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with a similar structure to this compound demonstrate potent activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The mechanism involves the inhibition of biofilm formation and direct bactericidal activity, which is crucial for treating infections caused by biofilm-forming bacteria .
Anticancer Activity
The compound's structural motifs suggest potential anticancer properties, particularly through pathways that inhibit tumor growth:
- Cell Viability : Similar compounds have shown effectiveness in reducing cell viability in glioma cells by inducing apoptosis and necroptosis while sparing normal astrocytes .
- Target Pathways : The inhibition of critical signaling pathways such as AMPK, AKT, and mTORC1/C2 has been observed, indicating a multifaceted approach to cancer treatment .
Case Study 1: Antimicrobial Evaluation
A series of studies evaluated the antimicrobial efficacy of thiophene-based derivatives, including those similar to this compound. The results indicated a strong correlation between structural modifications and increased potency against Gram-positive bacteria.
Case Study 2: Anticancer Mechanisms
In vitro studies demonstrated that related compounds effectively inhibited glioma cell proliferation through multiple mechanisms, including cell cycle arrest and activation of apoptotic pathways. Such findings highlight the potential for further development into therapeutic agents for cancer treatment .
科学研究应用
Antimicrobial Activity
One of the primary applications of N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is its antimicrobial activity. Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against a range of pathogens.
Case Study: Antibacterial Efficacy
In a study evaluating various derivatives, this compound demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Synergistic Partner |
|---|---|---|
| This compound | 0.22 - 0.25 | Ciprofloxacin, Ketoconazole |
This suggests that this compound could be a promising candidate for developing new antibacterial therapies, particularly in treating resistant strains of bacteria.
Therapeutic Potential
The compound's structure suggests potential interactions with biological targets involved in various diseases. Its piperidine ring and thiophene sulfonamide moiety may facilitate binding to specific receptors or enzymes, making it a candidate for further pharmacological exploration.
Case Study: G Protein-Coupled Receptors
Research indicates that compounds with similar structures can modulate G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes and disease states. The acylation and prenylation of such compounds enhance their interaction with GPCRs, potentially leading to novel therapeutic agents .
Synthesis and Derivative Development
The synthesis of this compound has been explored in various chemical studies. The palladium-catalyzed carbonylative synthesis methods have been particularly effective for creating acylsulfonamides, which are structurally related to this compound. This method allows for the efficient production of diverse derivatives that may exhibit enhanced biological activities .
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-13-7-8-14(11-16(13)19)20-17(22)12-15-5-2-3-9-21(15)26(23,24)18-6-4-10-25-18/h4,6-8,10-11,15H,2-3,5,9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJPDNTXXEWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














